molecular formula C15H14BrNO3 B2956334 Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate CAS No. 1223885-01-5

Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate

Cat. No.: B2956334
CAS No.: 1223885-01-5
M. Wt: 336.185
InChI Key: TZZARNCRFCIPIR-UHFFFAOYSA-N
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Description

Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate is an organic compound with the molecular formula C15H14BrNO3 and a molecular weight of 336.18 g/mol . This compound is notable for its unique structure, which includes a brominated hydroxybenzyl group attached to an aminobenzoate ester. It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate typically involves the reaction of 5-bromo-2-hydroxybenzylamine with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate is unique due to the presence of both the brominated hydroxybenzyl group and the aminobenzoate ester group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

methyl 4-[(5-bromo-2-hydroxyphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-20-15(19)10-2-5-13(6-3-10)17-9-11-8-12(16)4-7-14(11)18/h2-8,17-18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZARNCRFCIPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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